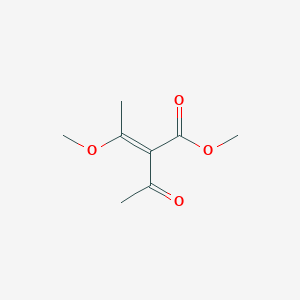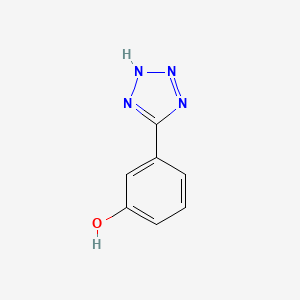
3-(1H-四唑-5-基)苯酚
描述
“3-(1H-Tetrazol-5-yl)phenol” is a chemical compound with the CAS Number: 96859-34-6. It has a molecular weight of 162.15 and its IUPAC name is 3-(1H-tetraazol-5-yl)phenol . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “3-(1H-Tetrazol-5-yl)phenol” related compounds has been reported in several studies. For instance, new complexes have been solvothermally synthesized via in situ nitration from 4-(1H-tetrazol-5-yl)phenol, 3-(1H-tetrazol-5-yl)phenol, and 2-(1H-tetrazol-5-yl)phenol precursors as well as nitrate salts as nitration reagents .
Molecular Structure Analysis
The InChI code for “3-(1H-Tetrazol-5-yl)phenol” is 1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H, (H,8,9,10,11) and the InChI key is IZORRBUQWFSCII-UHFFFAOYSA-N . The SMILES string representation is Oc1cccc(c1)-c2nnn[nH]2 .
Physical And Chemical Properties Analysis
“3-(1H-Tetrazol-5-yl)phenol” is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C . The compound has a flash point of 217.5°C .
科学研究应用
Chemical Industry
- Summary of Application : Tetrazole derivatives, including 3-(1H-Tetrazol-5-yl)phenol, are widely used in the chemical industry .
- Results or Outcomes : The outcomes also depend on the specific use. In general, tetrazole derivatives can contribute to the synthesis of a wide range of chemical products .
Medicine
- Summary of Application : Tetrazole derivatives can exhibit a wide range of biological activities, suggesting potential applications in medicine .
- Methods of Application : These compounds can interact with enzymes, which could make them useful in the development of new drugs .
- Results or Outcomes : The specific outcomes would depend on the exact medical application. However, the potential for a wide range of biological activities suggests that these compounds could have diverse effects .
Material Science
- Summary of Application : Tetrazoles have found a wide range of applications in materials science .
- Results or Outcomes : The outcomes also depend on the specific use. In general, tetrazoles can contribute to the development of a wide range of materials .
Energetic Materials
- Summary of Application : Tetrazole derivatives, including 3-(1H-Tetrazol-5-yl)phenol, can be used in the production of energetic materials .
- Methods of Application : These compounds can be incorporated into various formulations to create materials with high energy content .
- Results or Outcomes : The specific outcomes would depend on the exact formulation and use. However, these materials can be used in a wide range of applications such as mining, welding, fireworks, defense, aerospace, etc .
In Situ Nitration
- Summary of Application : 3-(1H-Tetrazol-5-yl)phenol can undergo in situ nitration to form new complexes .
- Methods of Application : This involves chemical reactions under controlled conditions to form the desired complexes .
- Results or Outcomes : The specific outcomes would depend on the exact reaction conditions and desired complexes. However, this method can lead to the formation of a wide range of new complexes .
Palladium-Catalyzed Carbon-Carbon Bond Formation
- Summary of Application : While not directly related to 3-(1H-Tetrazol-5-yl)phenol, a similar compound, 4-(1H-Tetrazol-5-yl)phenylboronic acid, is used as a reactant for palladium-catalyzed carbon-carbon bond formation .
- Methods of Application : This involves a specific type of chemical reaction known as the Suzuki-Miyaura reaction .
- Results or Outcomes : The specific outcomes would depend on the exact reaction conditions and desired products. However, this method can lead to the formation of a wide range of new compounds .
Energetic Materials
- Summary of Application : Tetrazole derivatives, including 3-(1H-Tetrazol-5-yl)phenol, can be used in the production of energetic materials .
- Methods of Application : These compounds can be incorporated into various formulations to create materials with high energy content .
- Results or Outcomes : The specific outcomes would depend on the exact formulation and use. However, these materials can be used in a wide range of applications such as mining, welding, fireworks, defense, aerospace, etc .
In Situ Nitration
- Summary of Application : 3-(1H-Tetrazol-5-yl)phenol can undergo in situ nitration to form new complexes .
- Methods of Application : This involves chemical reactions under controlled conditions to form the desired complexes .
- Results or Outcomes : The specific outcomes would depend on the exact reaction conditions and desired complexes. However, this method can lead to the formation of a wide range of new complexes .
Palladium-Catalyzed Carbon-Carbon Bond Formation
- Summary of Application : While not directly related to 3-(1H-Tetrazol-5-yl)phenol, a similar compound, 4-(1H-Tetrazol-5-yl)phenylboronic acid, is used as a reactant for palladium-catalyzed carbon-carbon bond formation .
- Methods of Application : This involves a specific type of chemical reaction known as the Suzuki-Miyaura reaction .
- Results or Outcomes : The specific outcomes would depend on the exact reaction conditions and desired products. However, this method can lead to the formation of a wide range of new compounds .
安全和危害
“3-(1H-Tetrazol-5-yl)phenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
3-(2H-tetrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZORRBUQWFSCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541300 | |
| Record name | 3-(2H-Tetrazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Tetrazol-5-yl)phenol | |
CAS RN |
96859-34-6 | |
| Record name | 3-(2H-Tetrazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

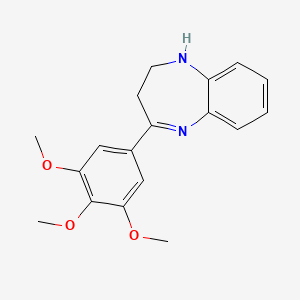
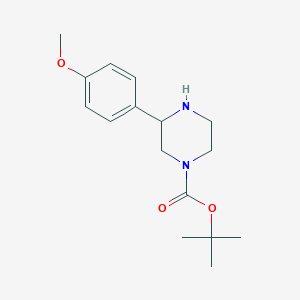
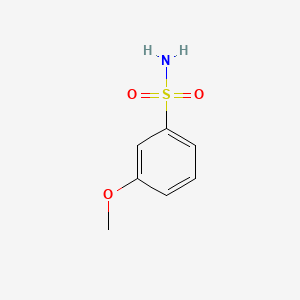
![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol](/img/structure/B1317513.png)
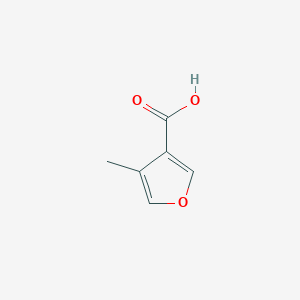
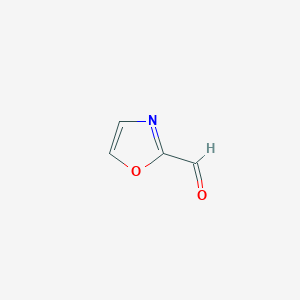
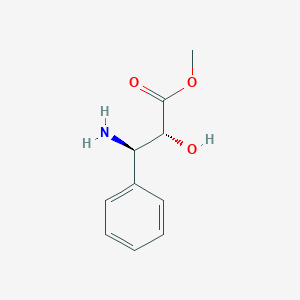

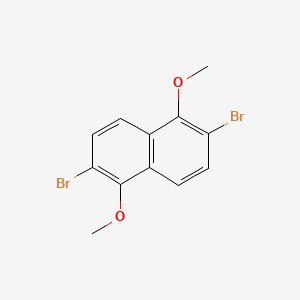
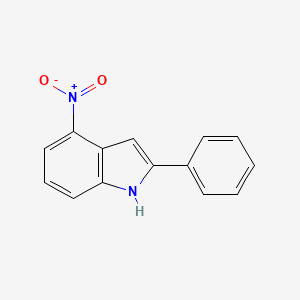
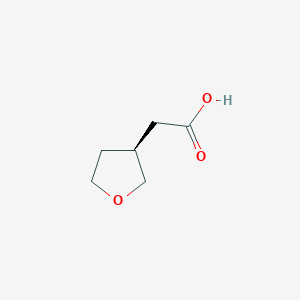
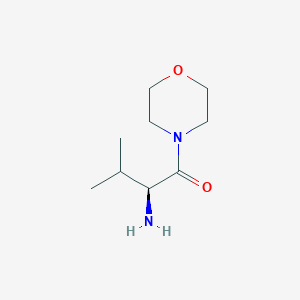
![2-Methylimidazo[2,1-b]thiazole](/img/structure/B1317530.png)
